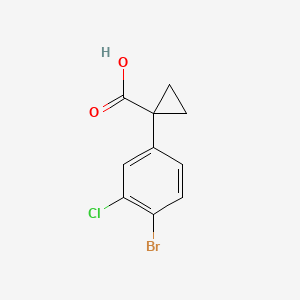

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGUOFFROFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742712 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314789-82-6 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzene.

Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar carbene precursor.

Carboxylation: The resulting cyclopropane derivative is then carboxylated to introduce the carboxylic acid group. This step can be achieved using carbon dioxide under high pressure or other carboxylation reagents.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of cyclopropane derivatives, including 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid. Cyclopropane rings can enhance the biological activity of compounds by increasing their lipophilicity and modulating their interaction with biological targets. For instance, cyclopropane-containing compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:

A study published in Nature investigated the effects of various cyclopropane derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for drug development targeting specific cancer types .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes, which is critical in drug design. For example, it has been investigated for its potential to inhibit human enzymes involved in metabolic pathways, such as 11β-HSD-1, which is relevant for conditions like type 2 diabetes.

Data Table: Inhibition Potency of Cyclopropane Derivatives

| Compound | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| This compound | 2.3 | Human 11β-HSD-1 |

| Related Cyclopropane Derivative A | 1.6 | Human 11β-HSD-1 |

| Related Cyclopropane Derivative B | 241 | Murine 11β-HSD-1 |

This table illustrates the varying potencies of cyclopropane derivatives against specific enzymes, highlighting the potential of this compound as a lead compound for further development .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing novel polymers with tailored properties.

Example Application:

Research has demonstrated that incorporating cyclopropane units into polymer backbones can enhance thermal stability and mechanical strength. This property is particularly useful in developing materials for high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

- CAS : 869970-64-9

- Formula : C₁₀H₈ClFO₂

- Molecular Weight : 214.62 g/mol

- Density : 1.487 g/cm³

- pKa : 3.81

1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic Acid

Ring Size Variations

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid

Functional Group Modifications

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- CAS : 952289-92-8

- Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Difference : The amine hydrochloride group enables salt formation, improving solubility for biological applications.

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic Acid

Data Tables

Table 1: Physical Properties of Selected Cyclopropane/cyclobutane Derivatives

Research Findings and Implications

- Electronic Effects : Bromine and chlorine substituents on the aromatic ring increase lipophilicity, aiding membrane permeability in drug candidates .

- Ring Strain : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclobutane analogs .

- Functional Versatility : Carboxylic acid groups enable further derivatization (e.g., amidation, esterification), as demonstrated in and .

Biological Activity

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and halogen substituents. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various molecular targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

The compound’s structure can be represented as follows:

- Molecular Formula : CHBrClO

- Molecular Weight : 275.53 g/mol

The presence of bromine and chlorine on the phenyl ring significantly influences its reactivity and biological interactions.

This compound may modulate biological activities through several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. For instance, it has been studied for its effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene biosynthesis in plants .

- Receptor Interaction : The compound may also bind to various receptors, influencing cellular signaling pathways. The halogen substituents can enhance binding affinity and specificity towards these targets .

Inhibition of Ethylene Biosynthesis

Research indicates that cyclopropane carboxylic acid derivatives, including this compound, exhibit inhibitory effects on ACO2. This inhibition is crucial in agricultural applications for controlling fruit ripening and senescence. Molecular docking studies have shown promising binding affinities for this compound when compared to known inhibitors .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of similar cyclopropane derivatives on various cancer cell lines. For instance, derivatives of phenylcyclopropane carboxamides have demonstrated effective inhibition of U937 human myeloid leukemia cells without significant cytotoxicity to normal cells .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Binding Affinity (ΔG kcal/mol) | Kb (M) |

|---|---|---|---|

| This compound | Cyclopropane ring, Br and Cl substituents | -6.5 | 5.9385×10^4 |

| 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropane ring, Br and F substituents | -6.0 | 2.54×10^4 |

| 1-(4-Chloro-3-bromophenyl)cyclopropane-1-carboxylic acid | Cyclopropane ring, Cl and Br substituents | -6.2 | 3.53×10^4 |

This table illustrates the variations in binding affinities among different derivatives, highlighting how structural modifications can affect biological activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of cyclopropanecarboxylic acids. One study demonstrated that specific derivatives showed significant inhibition of ACO2 activity in Arabidopsis thaliana, suggesting potential applications in agricultural biotechnology . Another case study explored the synthesis of phenylcyclopropane carboxamide derivatives that exhibited selective antiproliferative effects against cancer cell lines while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.